molecular formula C13H15N3O3 B5380701 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide

Cat. No.: B5380701
M. Wt: 261.28 g/mol
InChI Key: GHZBRVPFCUUUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring with two keto groups at positions 3 and 5, and a phenylpropanamide moiety attached to the nitrogen atom of the piperazine ring. Its structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Preparation Methods

The synthesis of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide typically involves the reaction of a diamine with formaldehyde and an alkaline metal cyanide under acidic conditions to form a tetranitrile intermediate. This intermediate is then hydrated to yield an acidic addition salt of a tetraamide, which undergoes cyclization to form the desired compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential antitumor and antimetastatic properties. It has shown promise in inhibiting the growth and spread of cancer cells in various studies . Additionally, it is used in the development of new pharmaceuticals and as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with cellular processes such as DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanamide can be compared with other similar compounds such as 1,2-bis(3,5-dioxopiperazin-1-yl)ethane and dexrazoxane. These compounds share structural similarities but differ in their specific chemical properties and biological activities. For example, dexrazoxane is known for its cardioprotective effects in cancer patients undergoing chemotherapy, while this compound is primarily studied for its antitumor properties .

Properties

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-13(19)10(6-9-4-2-1-3-5-9)16-7-11(17)15-12(18)8-16/h1-5,10H,6-8H2,(H2,14,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZBRVPFCUUUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.